molecular formula C9H19NO2 B3245994 Tert-butyl 2-aminopentanoate CAS No. 17389-07-0

Tert-butyl 2-aminopentanoate

Cat. No.: B3245994
CAS No.: 17389-07-0
M. Wt: 173.25 g/mol
InChI Key: SGGQAQREPOYSME-UHFFFAOYSA-N
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Description

Tert-butyl 2-aminopentanoate (CAS 17389-07-0) is a chemical compound with the molecular formula C9H19NO2 and a molecular weight of 173.25 g/mol . It is supplied as a high-purity reagent for research and development purposes. The structural backbone of this molecule features a pentanoic acid chain with an amine functional group at the 2-position, which is protected as a tert-butyl ester. The tert-butyl group is a common protecting group in organic synthesis, known for providing steric hindrance that stabilizes the molecule against unwanted reactions and can influence the compound's solubility in organic solvents . This compound serves as a valuable building block in synthetic organic and medicinal chemistry. Its structure, which includes a protected amino acid moiety, makes it a potential intermediate for the synthesis of more complex molecules. Notably, 2-aminopentanoic acid compounds have been investigated for their potential biological activity. A key area of research highlighted in a patent is their use as immunosuppressants . These compounds have been studied as potential agents for suppressing organ transplant rejection and as therapeutic medicaments for conditions like articular rheumatism, with research indicating a profile of excellent immunosuppressive action and potentially fewer side effects compared to existing treatments . Researchers should note that this product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed, and it is recommended to store the compound in a dark place under an inert atmosphere, preferably in a freezer at -20°C .

Properties

IUPAC Name

tert-butyl 2-aminopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-5-6-7(10)8(11)12-9(2,3)4/h7H,5-6,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGGQAQREPOYSME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17389-07-0
Record name tert-butyl 2-aminopentanoate
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The Bedrock of Chirality: α Amino Acid Esters

At the heart of many complex biological and pharmaceutical molecules lies the chiral center, a feature that dictates the three-dimensional arrangement of atoms and, consequently, the molecule's specific function. α-Amino acid esters are paramount in this context, serving as fundamental chiral building blocks. acs.orgnih.gov These compounds, derived from naturally occurring or synthetic amino acids, provide a readily available source of chirality. acs.orgwikipedia.org Their structure, featuring a stereogenic α-carbon bonded to an amino group, a carboxyl group (in its ester form), a hydrogen atom, and a variable side chain, makes them ideal starting materials for the construction of enantiomerically pure pharmaceuticals, agrochemicals, and other specialized materials. acs.orgnih.gov The ability to introduce specific stereochemistry early in a synthetic sequence is a cornerstone of modern asymmetric synthesis, a field dedicated to the selective production of one enantiomer over its mirror image.

A Shield of Stability: the Tert Butyl Protecting Group

The strategic deployment of protecting groups is a critical tactic in the intricate art of multi-step organic synthesis. The tert-butyl group, in particular, plays a crucial role as a protecting group for carboxylic acids, forming tert-butyl esters. ontosight.aiacs.org Its primary advantage lies in its steric bulk. This large, branched alkyl group effectively shields the ester's carbonyl carbon from nucleophilic attack, preventing unwanted side reactions during subsequent synthetic transformations. ontosight.ai

This stability is not absolute; the tert-butyl group can be selectively removed under specific, typically acidic, conditions, such as with trifluoroacetic acid. ontosight.aiiris-biotech.de This orthogonality—the ability to deprotect one functional group without affecting others—is a key principle in protecting group strategy. The tert-butyl group's robustness in the face of many common reagents, coupled with its clean removal, makes it an excellent choice for protecting the carboxyl functionality of amino acids during complex synthetic routes, such as peptide synthesis. ontosight.ainih.govlibretexts.org

A Versatile Linchpin: Tert Butyl 2 Aminopentanoate As a Synthetic Intermediate

Direct Esterification Routes from Norvaline

Direct esterification represents the most straightforward approach to synthesizing this compound. These methods typically involve the reaction of norvaline with a tert-butylating agent in the presence of a catalyst.

Acid catalysis is a cornerstone for the esterification of amino acids. The reaction of L-norvaline with isobutylene (B52900) in the presence of a strong acid catalyst is a well-established method. smolecule.com Common catalysts for this process include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA), with the reaction typically conducted in solvents like dichloromethane (B109758) or dioxane at temperatures ranging from 0–25°C. smolecule.com

More recent advancements have introduced highly efficient and potent catalysts. Bis(trifluoromethanesulfonyl)imide (Tf₂NH) has been shown to be a powerful catalyst for the direct tert-butylation of free amino acids, including L-norvaline. smolecule.comorganic-chemistry.org This method allows the reaction to proceed in aprotic solvents like tert-butyl acetate (B1210297), with the triflimide anion helping to solubilize the amino acid salts. smolecule.com This approach offers faster reaction kinetics compared to traditional acid catalysis. smolecule.com The use of trimethylchlorosilane in methanol (B129727) also serves as a convenient system for preparing amino acid esters under mild conditions. nih.gov

Esterification is a reversible condensation reaction that produces water as a byproduct. To drive the reaction equilibrium towards the product side and improve yields, the water formed during the reaction must be removed. Azeotropic distillation is a common and effective technique for this purpose. nih.gov In this method, a solvent that forms a low-boiling azeotrope with water, such as benzene (B151609) or toluene, is used. nih.govnih.gov As the reaction mixture is heated, the water-solvent azeotrope distills off, effectively removing water from the system and pushing the reaction to completion. nih.gov

The efficiency of water removal can be significantly enhanced by intensifying the boiling process, which in turn enhances the conversion rate. colab.ws This principle applies broadly to condensation reactions and is crucial for optimizing the synthesis of esters where high conversion is desired. colab.ws Laboratory setups for azeotropic distillation typically involve a flask, a distilling column, and a collection vessel, allowing for the continuous removal of the water-containing distillate. brandonu.ca

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of catalyst, reaction temperature, reaction time, and the ratio of reactants. angolaonline.net

For traditional acid-catalyzed methods using isobutylene, prolonged reaction times of 2 to 5 days may be necessary to achieve high yields. smolecule.com For instance, using silica-impregnated sulfuric acid can result in a 97% yield, but it requires a 5-day reaction period. smolecule.com In contrast, modern catalysts offer significant improvements in efficiency. The use of bis(trifluoromethanesulfonyl)imide (Tf₂NH) in tert-butyl acetate can achieve a 92% yield of the L-norvaline tert-butyl ester in just 4 hours. smolecule.com Kinetic analysis of the reaction can serve as a valuable tool for rational process optimization, allowing for the use of equimolar amounts of reactants and avoiding the need for water scavengers. nih.gov

Table 1: Comparison of Direct Esterification Methods for L-Norvaline

Catalyst/Method Reagent/Solvent Time Yield Reference
H₂SO₄ (silica-impregnated) Isobutylene 5 days 97% smolecule.com
Tf₂NH tert-Butyl acetate 4 hours 92% smolecule.com
Boc-F tert-Butyl acetate - 85-90% smolecule.com

Indirect Synthetic Pathways

Indirect routes to this compound involve multiple steps, often starting with a modified or protected form of norvaline. These methods offer greater control over the reaction and can be advantageous when dealing with complex molecules.

To prevent unwanted side reactions at the amino group during esterification, the nitrogen atom can be temporarily protected. Common protecting groups include tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). nih.gov The synthesis begins with the N-protection of norvaline, followed by the esterification of the carboxylic acid group, and concludes with the removal of the protecting group to yield the final product.

One method involves using tert-butyl fluorocarbonate (Boc-F), which can efficiently convert N-protected amino acids into their corresponding tert-butyl esters without causing racemization. smolecule.com Another strategy is the acid-catalyzed addition of N-benzyloxycarbonylglycine to isobutene, followed by catalytic hydrogenolysis to remove the protecting group, a method that has been applied to prepare glycine (B1666218) t-butyl ester and can be adapted for other amino acids. orgsyn.org A documented synthetic route for L-norvaline t-butyl ester starts from benzyl (B1604629) (S)-1-(tert-butoxycarbonyl)butylcarbamate, an N-protected precursor, which is then converted to the desired product. lookchem.com

Palladium-catalyzed carbonylation reactions represent a modern and versatile tool in organic synthesis for creating carbonyl-containing compounds, including esters and other amino acid derivatives. nih.govnih.gov These reactions typically involve the coupling of an organic halide, carbon monoxide (CO), and a nucleophile (such as an alcohol or amine) in the presence of a palladium catalyst. nih.gov

While not a standard method for the direct synthesis of simple amino acid esters like this compound, this technology is highly relevant for creating more complex N-capped α-amino acid structures, which are important biological building blocks. acs.org For example, palladium-catalyzed aminocarbonylation can be performed with α-amino acid esters acting as nucleophiles under mild conditions, yielding products with high enantioselectivity. acs.org In some variations, chloroform (B151607) can be used as an in situ source of carbon monoxide. acs.org These advanced methods highlight the potential of palladium catalysis for the synthesis of novel amino acid derivatives, even if direct application to this compound is not commonly reported.

Amidation and Subsequent Alcoholysis Strategies

One potential, albeit less direct, synthetic route to this compound involves the formation of an amide followed by its conversion to the desired tert-butyl ester. This strategy hinges on the transformation of a carboxylic acid or its derivative into an amide, which is then subjected to alcoholysis with tert-butanol (B103910).

The initial step typically involves the amidation of a protected 2-aminopentanoic acid. The resulting amide serves as an intermediate. The subsequent conversion of this amide to a tert-butyl ester is a challenging transformation due to the low reactivity of amides. However, modern catalytic systems have been developed to facilitate this type of reaction. For instance, nickel-catalyzed methods have been shown to activate the robust C–N bond of amides for cleavage and subsequent reaction with alcohols. nih.gov In a potential application of this methodology, a suitably protected 2-aminopentanamide (B3061141) could be reacted with tert-butanol in the presence of a nickel catalyst to yield the corresponding tert-butyl ester. nih.gov This approach, using catalytic activation, circumvents the need for harsh conditions typically required for amide hydrolysis or alcoholysis. nih.gov

Stereoselective Synthesis of Enantiopure this compound

For many pharmaceutical applications, obtaining a specific enantiomer of a chiral molecule is crucial. The synthesis of enantiopure this compound is achieved through several advanced stereoselective methods, including asymmetric catalysis, enzymatic processes, and chiral resolution.

Asymmetric Catalysis in α-Aminopentanoate Synthesis

Asymmetric catalysis is a powerful strategy for the direct synthesis of chiral molecules from prochiral starting materials. This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

The core of asymmetric catalysis lies in the design and application of chiral ligands. These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. Effective chiral ligands are often modular, allowing for fine-tuning of their steric and electronic properties to optimize reactivity and selectivity for a specific transformation. nih.gov

Several classes of chiral ligands have been successfully applied to the asymmetric synthesis of α-amino acid derivatives:

Chiral Schiff Base Complexes: Square-planar Ni(II) complexes derived from Schiff bases of glycine or alanine (B10760859) and chiral tridentate ligands are effective for the asymmetric synthesis of various tailor-made α-amino acids under mild conditions. nih.gov

Chiral Phosphine (B1218219) Ligands: Bidentate phosphine ligands, such as bisaminophosphines and phosphoramidites, are widely used in metal-catalyzed (commonly rhodium) asymmetric reactions. acs.orgthieme-connect.com Their structure creates a well-defined chiral pocket around the metal, leading to high enantioselectivity. thieme-connect.com

Chiral Aldehyde/Palladium Combined Catalysis: A novel approach combines a chiral aldehyde with a palladium catalyst for the highly efficient α-allylation of unprotected amino acid esters with alkynes, yielding a diverse range of α,α-disubstituted α-amino acid esters with high enantiomeric excess. acs.org

Enantioselective hydrogenation is one of the most reliable and widely used methods for synthesizing chiral α-amino acids. This process involves the hydrogenation of a prochiral α,β-dehydroamino acid ester using a chiral catalyst, typically a rhodium or ruthenium complex bearing a chiral phosphine ligand. nih.govacs.org

The reaction proceeds with high efficiency and selectivity, providing access to the desired chiral α-amino acid ester in high yields and with excellent enantiomeric excess (ee). acs.orgacs.org For example, rhodium complexes with chiral bisaminophosphine or JosiPhos-type ligands have been shown to effectively catalyze the hydrogenation of various α-dehydroamino acid esters, including tetrasubstituted substrates, under mild conditions. thieme-connect.comnih.govacs.org This method exhibits a broad substrate scope and is scalable, making it highly valuable for industrial applications. acs.org

Catalyst SystemSubstrate TypeYieldEnantiomeric Excess (ee)Reference
Rh-(R,SP)-JosiPhosTetrasubstituted dehydroamino acid esters92-98%up to 99% nih.govacs.org
Rh-Bisaminophosphineα-Dehydroamino acid estersExcellentExcellent thieme-connect.com
Rh-Monodentate PhosphoramiditeN-Formyl dehydroamino estersHigh>99% acs.org
Rh-Triphosphorous Bidentate Ligandα-Dehydroamino estersHighHigh amazonaws.com

Enzymatic Synthesis Approaches

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes operate under mild conditions and can exhibit exquisite enantio- and regioselectivity. A notable example is the chemoenzymatic synthesis of tert-butyl (2S)-2-aminopentanoate, a key intermediate in the production of the anti-cancer medication Nirogacestat. wikipedia.org This process utilizes an ATA ω-transaminase along with other enzymes like alcohol dehydrogenase and glucose dehydrogenase to achieve the desired chiral amine. wikipedia.org

Another powerful enzymatic strategy is kinetic resolution . In this process, an enzyme selectively catalyzes the reaction of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted. wikipedia.org For the production of chiral amino acids, acylases are commonly used to selectively hydrolyze the N-acyl group of one enantiomer in a racemic mixture of N-acyl amino acids. wikipedia.org Similarly, lipases and proteases can be used for the enantioselective hydrolysis of racemic amino acid esters, a process known as enzymatic kinetic resolution. nih.govresearchgate.net This allows for the separation of the two enantiomers, as the resulting carboxylic acid and the unreacted ester can be easily separated.

Chiral Resolution Techniques for Enantiomeric Separation

When a stereoselective synthesis is not feasible, enantiopure compounds can be obtained by separating a racemic mixture. Chiral resolution is a common technique used to achieve this separation.

One of the most powerful methods for analytical and preparative separation is chiral high-performance liquid chromatography (HPLC) . yakhak.org This technique employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are widely used and have proven effective for the resolution of α-amino acid esters. yakhak.org The separation occurs due to differences in the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times. yakhak.orgsigmaaldrich.com

A more classical approach to resolution involves diastereomeric salt formation . The racemic mixture of the amino ester is treated with a single enantiomer of a chiral acid (a resolving agent). youtube.com This reaction forms a pair of diastereomeric salts, which have different physical properties, such as solubility. These salts can then be separated by conventional methods like fractional crystallization. youtube.com After separation, the individual diastereomeric salts are treated to cleave the resolving agent, yielding the enantiomerically pure amino esters. youtube.com

Diastereomeric Salt Formation

Diastereomeric salt formation is a classical and widely applicable method for resolving racemic mixtures of compounds that possess an acidic or basic functional group, such as the amino group in this compound. acs.org The principle relies on reacting the racemic amine with an enantiomerically pure chiral resolving agent, which is typically a chiral acid. libretexts.org This reaction converts the pair of enantiomers into a pair of diastereomeric salts.

Unlike enantiomers, which have identical physical properties, diastereomers possess different physical characteristics, including solubility, melting point, and crystal structure. libretexts.org This difference in solubility allows for their separation by methods such as fractional crystallization. libretexts.orglibretexts.org

The general procedure involves:

Reacting racemic this compound with an enantiopure chiral acid (the resolving agent) in a suitable solvent.

The resulting diastereomeric salts will have different solubilities. One salt will preferentially crystallize from the solution under specific conditions (e.g., cooling, concentration).

The crystallized salt is separated by filtration.

The desired enantiomer of the amino ester is then recovered by treating the separated diastereomeric salt with a base to neutralize the chiral acid, which can often be recovered and reused. libretexts.org

The choice of resolving agent is critical and can significantly impact the efficiency of the resolution. mdpi.com Common resolving agents for amines and their derivatives include chiral carboxylic acids.

Table 1: Examples of Chiral Resolving Agents for Amines

Resolving Agent Type Notes
L-(+)-Tartaric Acid Chiral Dicarboxylic Acid A widely available and commonly used resolving agent for basic compounds. acs.org
Dibenzoyl-L-tartaric Acid Tartaric Acid Derivative Often provides better-crystallizing salts compared to tartaric acid itself.
Di-p-toluoyl-L-tartaric Acid Tartaric Acid Derivative Another effective derivative of tartaric acid used in challenging resolutions. chemrxiv.org
(1R)-(-)-10-Camphorsulfonic Acid Chiral Sulfonic Acid A strong acid that forms well-defined crystalline salts.
Chromatographic Chiral Resolution

Chromatographic chiral resolution is a powerful analytical and preparative technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) within a high-performance liquid chromatography (HPLC) column. The enantiomers of this compound interact differently with the CSP, leading to different retention times and thus their separation.

The mechanism of separation is based on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The stability of these complexes differs for each enantiomer, causing one to be retained longer on the column than the other.

Polysaccharide-based CSPs, such as those derived from cellulose or amylose and coated onto a silica (B1680970) support, are among the most versatile and widely used for resolving a broad range of racemates, including amino acid derivatives. rsc.org The selection of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol like isopropanol, is crucial for achieving optimal separation. rsc.org

Table 2: Chromatographic Chiral Resolution - Example Conditions

Column Type Chiral Selector Mobile Phase Example Application Note
CHIRALCEL® OD Cellulose tris(3,5-dimethylphenylcarbamate) Hexane/Isopropanol (99:1) Effective for many amine and amino ester derivatives. rsc.org
CHIRALPAK® AD Amylose tris(3,5-dimethylphenylcarbamate) Hexane/Isopropanol (95:5) Offers complementary selectivity to cellulose-based phases. rsc.org
Teicoplanin-based CSP Glycopeptide (Teicoplanin) Water/Ethanol (B145695) with acid modifier Particularly useful for the direct resolution of underivatized amino acids. nih.gov

Purification and Isolation Procedures

Following synthesis or resolution, this compound must be purified to remove unreacted starting materials, reagents, by-products, and solvents. The choice of purification method depends on the physical properties of the compound (and whether it is the free base or a salt) and the nature of the impurities.

Distillation Techniques

Distillation is a purification technique used to separate components of a liquid mixture based on differences in their boiling points. For compounds like this compound, which have a relatively high boiling point and may be susceptible to thermal decomposition, vacuum distillation is the preferred method.

By reducing the pressure inside the distillation apparatus, the boiling point of the compound is lowered significantly, allowing it to vaporize at a temperature that does not cause degradation. This technique is effective for separating the desired amino ester from non-volatile impurities (like salts or residual catalysts) or from lower-boiling solvents and reagents. The distillation apparatus can employ various types of columns, such as packed or plate columns, to improve separation efficiency. google.com

Recrystallization Protocols

Recrystallization is a primary method for purifying solid compounds. It is particularly effective for purifying the hydrochloride salt of this compound, which is often a stable, crystalline solid. nih.gov The process involves dissolving the crude solid in a minimal amount of a suitable hot solvent, in which the compound is soluble at high temperatures but less soluble at lower temperatures. As the solution cools, the purified compound crystallizes, while impurities remain dissolved in the mother liquor.

An alternative is the solvent/anti-solvent technique, where the crude product is dissolved in a small amount of a "good" solvent, and a "poor" solvent (an anti-solvent) in which the compound is insoluble is slowly added to induce crystallization. The choice of solvent system is critical for achieving high purity and yield.

Table 3: Potential Recrystallization Solvent Systems

Compound Form Solvent(s) Anti-Solvent Protocol
Hydrochloride Salt Ethanol or Isopropanol - Dissolve in hot solvent, then cool slowly to crystallize.
Hydrochloride Salt Dichloromethane or Ethyl Acetate Hexane or Diethyl Ether Dissolve in the primary solvent, then add the anti-solvent until turbidity appears, then cool.

Chromatographic Purification Strategies

Flash column chromatography is a versatile and widely used technique for purifying organic compounds. rsc.org It is particularly useful for purifying the free base form of this compound, which is often an oil. The method uses a glass column packed with a solid stationary phase, most commonly silica gel.

The crude product is loaded onto the top of the column, and a solvent or mixture of solvents (the eluent) is passed through the column under moderate pressure. Components of the mixture travel down the column at different rates depending on their polarity and affinity for the stationary phase. For amino esters, a gradient elution is often employed, starting with a non-polar solvent and gradually increasing the proportion of a more polar solvent. This allows for the separation of the target compound from impurities of different polarities.

Table 4: Common Eluent Systems for Flash Chromatography of Amino Esters

Stationary Phase Eluent System Polarity Gradient Typical Impurities Removed
Silica Gel Hexane / Ethyl Acetate Increasing Ethyl Acetate concentration Non-polar by-products, less polar impurities. rsc.orgnih.gov
Silica Gel Dichloromethane / Methanol Increasing Methanol concentration More polar impurities, residual starting materials. rsc.org

Transformations at the Amino Group

The primary amino group of this compound is a key site for a variety of chemical transformations, enabling the formation of new carbon-nitrogen and nitrogen-heteroatom bonds. These reactions are fundamental to its application in areas such as peptide synthesis and the creation of novel chemical entities.

N-Protection and Deprotection Strategies in Peptide Synthesis

In peptide synthesis, the protection of the α-amino group is crucial to prevent self-polymerization and to ensure the controlled, stepwise addition of amino acid residues. peptide.com For this compound, two of the most widely employed N-protecting groups are the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) groups. peptide.comtotal-synthesis.com

The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. wikipedia.org This protecting group is characterized by its stability to basic conditions and its lability under acidic conditions. total-synthesis.com Deprotection is commonly achieved using strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (DCM). wikipedia.orgfishersci.co.uk The mechanism involves protonation of the Boc group, leading to the formation of a stable tert-butyl cation and the release of carbon dioxide, regenerating the free amine. total-synthesis.comstackexchange.com

The Fmoc group , on the other hand, is stable to acidic conditions but is readily cleaved by treatment with a mild base, such as piperidine (B6355638) in dimethylformamide (DMF). ub.eduontosight.ai This orthogonality to the acid-labile tert-butyl ester and many acid-labile side-chain protecting groups makes the Fmoc strategy highly advantageous in solid-phase peptide synthesis (SPPS). peptide.comontosight.ai The use of Fmoc-protected amino acids allows for the selective removal of the N-terminal protecting group without affecting the ester linkage to the resin or other protected side chains. peptide.com

Table 1: Common N-Protection and Deprotection Strategies

Protecting Group Protection Reagent Deprotection Conditions Orthogonality
Boc (tert-butoxycarbonyl) Di-tert-butyl dicarbonate (Boc₂O) Trifluoroacetic acid (TFA) in CH₂Cl₂ wikipedia.orgfishersci.co.uk Stable to base, cleaved by acid. Orthogonal to Fmoc. total-synthesis.com
Fmoc (9-fluorenylmethoxycarbonyl) Fmoc-Cl, Fmoc-OSu 20% Piperidine in DMF nih.gov Stable to acid, cleaved by base. Orthogonal to Boc and t-Bu esters. ub.eduontosight.ai
Cbz (Benzyloxycarbonyl) Benzyl chloroformate H₂/Pd, HBr/acetic acid youtube.com Stable to mild acid/base, removed by hydrogenolysis. organic-chemistry.org

Amide Bond Formation with Carboxylic Acids and Derivatives

The amino group of this compound readily participates in amide bond formation, a cornerstone reaction in peptide chemistry. researchgate.net This transformation is typically achieved by coupling the amine with a carboxylic acid that has been activated by a coupling reagent. luxembourg-bio.com A wide array of coupling reagents have been developed to facilitate this reaction, minimizing side reactions and racemization. luxembourg-bio.com

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency. luxembourg-bio.comnih.gov Uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also highly effective activating agents. luxembourg-bio.com

The general mechanism involves the activation of the carboxylic acid by the coupling reagent to form a highly reactive intermediate (e.g., an O-acylisourea for carbodiimides or an active ester for uronium salts), which is then susceptible to nucleophilic attack by the amino group of this compound to form the stable amide bond. luxembourg-bio.com For instance, nirogacestat synthesis involves the reaction of tert-butyl (2S)-2-aminopentanoate with another molecule to form an amide linkage. wikipedia.org

Alternatively, the amide bond can be formed by reacting the amine with a pre-activated carboxylic acid derivative, such as an acyl chloride or an anhydride. researchgate.net These methods, while effective, can sometimes be too reactive, leading to undesired side reactions if not performed under carefully controlled conditions.

Alkylation and Acylation Reactions on the Nitrogen Atom

Beyond amide bond formation, the nitrogen atom of this compound can undergo alkylation and acylation reactions to introduce a variety of substituents.

N-Alkylation can be achieved by reacting the amine with alkyl halides or other alkylating agents. However, a common challenge is controlling the degree of alkylation, as the primary amine can be converted to secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. rsc.org Reductive amination, a two-step process involving the formation of an imine with an aldehyde or ketone followed by reduction, offers a more controlled method for synthesizing secondary amines. fishersci.co.uk

N-Acylation involves the reaction of the amine with acylating agents such as acyl chlorides or anhydrides, typically in the presence of a base to neutralize the acid byproduct. google.com This reaction is fundamental for introducing a wide range of acyl groups, which can be used to modify the properties of the molecule or to install other functionalities. For example, N-acetyl derivatives of amino acids are synthesized for various research purposes. researchgate.net The use of a hindered amine, tert-butylamine, has been coupled with various amino acids. researchgate.net

Reactions with Organometallic Reagents

The reaction of amino esters with organometallic reagents is less common due to the acidity of the N-H protons, which can quench the organometallic species. However, under specific conditions, these reactions can be employed. For instance, after N-protection to remove the acidic proton, the molecule can be more amenable to reactions involving organometallic reagents. The N-arylation of amino acid esters, including tert-butyl esters, has been achieved using aryl triflates in the presence of a palladium catalyst, demonstrating a transition metal-catalyzed cross-coupling reaction. researchgate.net

Transformations at the Ester Group

The tert-butyl ester of this compound serves as a protecting group for the carboxylic acid. Its primary role is to be stable under a variety of reaction conditions, particularly those that are basic or nucleophilic, and then to be selectively removed when the free carboxylic acid is required.

Selective Deprotection of the Tert-butyl Ester

The defining characteristic of the tert-butyl ester is its lability under acidic conditions. chempedia.info The most common method for its removal is treatment with trifluoroacetic acid (TFA), often in a solvent like dichloromethane. nih.govrsc.org The mechanism proceeds via protonation of the ester oxygen, followed by the loss of the stable tert-butyl cation, which is then typically scavenged to prevent side reactions like the alkylation of sensitive residues (e.g., tryptophan or methionine). nih.govkoha-ptfs.co.uk The resulting carboxylic acid and isobutylene are the final products. stackexchange.com

The conditions for tert-butyl ester cleavage are generally considered mild enough to be compatible with many other protecting groups used in peptide synthesis, such as the Fmoc and Cbz groups, which are stable to acid. peptide.comorganic-chemistry.org This orthogonality is a key feature that allows for complex synthetic strategies. peptide.com

While strong acids are the standard, other methods for the selective deprotection of tert-butyl esters in the presence of acid-sensitive groups, like the N-Boc group, have been developed. For example, a system using cerium(III) chloride heptahydrate and sodium iodide in acetonitrile (B52724) has been shown to selectively cleave tert-butyl esters while leaving N-Boc groups intact, which is the reverse of the selectivity seen with acidolysis. organic-chemistry.org Aqueous phosphoric acid has also been reported as a mild and selective reagent for the deprotection of tert-butyl esters and carbamates. organic-chemistry.orgorganic-chemistry.org

Table 2: Reagents for Selective Deprotection of Tert-butyl Esters

Reagent Conditions Notes
Trifluoroacetic acid (TFA) Typically used in dichloromethane (CH₂Cl₂) nih.govrsc.org Standard method; carbocation scavengers like triethylsilane or thioanisole (B89551) are often added. nih.govkoha-ptfs.co.uk
Hydrochloric Acid (HCl) In an organic solvent like methanol or dioxane wikipedia.org Another common strong acid for deprotection.
Cerium(III) chloride / Sodium Iodide Refluxing acetonitrile organic-chemistry.org Allows for selective deprotection in the presence of N-Boc groups. organic-chemistry.org
Aqueous Phosphoric Acid Tetrahydrofuran (THF) organic-chemistry.orgorganic-chemistry.org Mild and environmentally benign conditions. organic-chemistry.org
Zinc Bromide Dichloromethane (CH₂Cl₂) Can selectively remove Boc from secondary amines in the presence of primary amine derivatives.

Transesterification Reactions with Various Alcohols

Transesterification is the process of exchanging the alkyl group of an ester with that of an alcohol. For this compound, this would involve reacting it with an alcohol to replace the tert-butyl group with a different alkyl group. These reactions are typically catalyzed by either an acid or a base.

In the context of tert-butyl esters, acid catalysis is generally required due to the steric hindrance of the tert-butyl group, which makes it resistant to nucleophilic attack under basic conditions (saponification). The reaction mechanism under acidic conditions involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by another alcohol.

Research on the transesterification of oils to biodiesel provides analogous insights. researchgate.net Studies comparing different alcohols such as methanol, ethanol, and butanol have found that the choice of alcohol can affect the reaction yield and rate. researchgate.netmdpi.com For instance, transesterification with butanol has been reported to give better yields compared to methanol and ethanol in certain acid-catalyzed systems. researchgate.net The efficiency of the reaction is also dependent on factors like catalyst concentration, reaction temperature, and the molar ratio of the alcohol to the ester. researchgate.netmdpi.com While specific studies on this compound are not prevalent, the general principles suggest that its transesterification is feasible under appropriate acid-catalyzed conditions. Enzymatic transesterification, for example using lipases, also presents a viable, milder alternative. nih.gov

Table 1: Factors Influencing Acid-Catalyzed Transesterification

Parameter Influence on Reaction Typical Conditions/Observations
Alcohol Type Affects equilibrium and yield. Longer-chain alcohols may improve yields. researchgate.net Methanol, Ethanol, Butanol
Catalyst Essential for activating the carbonyl group. Sulfuric Acid, Hydrochloric Acid researchgate.net
Temperature Increases reaction rate. Typically elevated, specific to the alcohol's boiling point.

| Reactant Ratio | A large excess of alcohol is used to drive the equilibrium towards the product. mdpi.com | e.g., 45:1 alcohol to ester molar ratio. mdpi.com |

Reduction to Amino Alcohols

The carboxylic ester function of this compound can be reduced to a primary alcohol, yielding the chiral amino alcohol (2S)-2-aminopentan-1-ol, also known as L-norvalinol. This transformation is a key step in the synthesis of various biologically active compounds.

Several reducing agents can accomplish this conversion. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent capable of reducing esters to alcohols. stackexchange.com However, its high reactivity and pyrophoric nature necessitate careful handling. stackexchange.com

A milder and more selective alternative involves the use of sodium borohydride (B1222165) (NaBH₄) in combination with other reagents. While NaBH₄ alone does not typically reduce esters, a system of NaBH₄ and iodine (I₂) is effective for reducing N-protected or unprotected amino acids to their corresponding amino alcohols. stackexchange.com Another convenient one-pot method utilizes 1,1'-carbonyldiimidazole (B1668759) to activate the carboxylic acid (derived from the ester in situ or used as the starting material) followed by reduction with NaBH₄. This method is noted for proceeding with retention of optical purity. benthamopenarchives.com Diisobutylaluminium hydride (DIBAL-H) is another reagent used for the selective reduction of esters. nih.gov

Table 2: Comparison of Reducing Agents for Ester to Alcohol Conversion

Reducing Agent Description Advantages Disadvantages
Lithium Aluminum Hydride (LiAlH₄) A strong, non-selective reducing agent. stackexchange.com High reactivity and effectiveness. Highly flammable, reacts violently with water. stackexchange.com
Sodium Borohydride (NaBH₄) / Iodine (I₂) A selective system for reducing carboxylic acids and esters. stackexchange.com Milder than LiAlH₄, selective for carboxylic acid group over an ester group if both are present. stackexchange.com Requires specific reaction conditions.
1,1'-Carbonyldiimidazole / NaBH₄ A one-pot procedure involving in-situ activation. benthamopenarchives.com Convenient, proceeds with retention of stereochemistry. benthamopenarchives.com Requires activation step.

| Diisobutylaluminium Hydride (DIBAL-H) | A selective reducing agent, often used at low temperatures. nih.gov | Can be highly selective depending on the substrate and conditions. | Can be pyrophoric. |

Stereochemical Integrity and Transformations

The (S)-configuration of the α-carbon in tert-butyl (2S)-2-aminopentanoate is crucial for its application in the synthesis of biologically active molecules, particularly peptides. Maintaining this stereochemical integrity throughout a synthetic sequence is paramount.

Epimerization Studies and Control

Epimerization, or racemization, at the α-carbon is a potential side reaction that can compromise the enantiomeric purity of the compound. This process typically occurs through the formation of an achiral enolate intermediate under basic conditions. The α-proton of the ester is weakly acidic and can be abstracted by a sufficiently strong base. Subsequent re-protonation can occur from either face of the planar enolate, leading to a mixture of (S) and (R) enantiomers.

Control of epimerization is therefore critical. Key strategies include:

Low Temperatures: Performing reactions at reduced temperatures (e.g., 0–5 °C) significantly decreases the rate of enolization and subsequent racemization.

Choice of Base: Using non-nucleophilic, sterically hindered bases or carefully controlling the stoichiometry of milder bases can minimize the risk of α-proton abstraction.

Reaction Time: Minimizing the exposure time to conditions that could induce epimerization is also a common practice.

While specific epimerization studies on this compound are not extensively documented, the principles of controlling stereochemistry in amino acid derivatives are well-established and directly applicable.

Compatibility with Diverse Reagent Classes

The synthetic utility of this compound is defined by its compatibility with a range of reagents, which allows for selective manipulation of its functional groups.

Acids: The tert-butyl ester group is sensitive to strong acids (e.g., trifluoroacetic acid, hydrochloric acid), which are often used to deprotect the carboxylic acid by cleaving the ester into isobutylene and the free acid. wikipedia.orgorganic-chemistry.org This selective deprotection is a key feature of its use as a protecting group. Milder acids, like aqueous phosphoric acid, can also be effective. organic-chemistry.org

Bases: The compound is generally stable to basic conditions. The steric bulk of the tert-butyl group makes it highly resistant to base-catalyzed hydrolysis (saponification), a property that distinguishes it from methyl or ethyl esters. However, strong bases can cause epimerization as discussed previously.

Nucleophiles/Electrophiles: The primary amine is nucleophilic and will readily react with electrophiles. This allows for N-acylation with acyl chlorides or anhydrides, N-alkylation with alkyl halides, and the formation of Schiff bases with aldehydes and ketones. wikipedia.org

Reducing Agents: As detailed in section 3.2.3, the ester is compatible with certain reducing agents but can be reduced to an alcohol with strong hydrides like LiAlH₄ or specific reagents like DIBAL-H. stackexchange.comnih.gov The amino group is generally stable to these conditions.

Oxidizing Agents: The primary amine can be sensitive to oxidation, and reactions with common oxidizing agents should be approached with caution unless N-protection is employed.

Table 3: Summary of Reagent Compatibility

Reagent Class Compatibility/Reactivity Notes
Strong Acids Incompatible: Causes cleavage of the tert-butyl ester. wikipedia.orgorganic-chemistry.org Used for deprotection of the carboxyl group.
Bases (e.g., NaOH, K₂CO₃) Compatible: Ester is resistant to saponification. Strong bases may cause epimerization at the α-carbon.
Acylating Agents (e.g., Ac₂O, BzCl) Reactive: The amino group undergoes N-acylation. wikipedia.org A primary pathway for derivatization.
Alkylating Agents (e.g., CH₃I) Reactive: The amino group undergoes N-alkylation. Can lead to over-alkylation (quaternary ammonium salts).
Strong Reducing Agents (e.g., LiAlH₄) Reactive: The ester is reduced to a primary alcohol. stackexchange.com A method for synthesizing the corresponding amino alcohol.

| Mild Reducing Agents (e.g., NaBH₄) | Compatible: Ester is generally stable. | The ester is not reduced without an activating agent. stackexchange.com |

Analytical Methodologies for Structural Elucidation and Purity Assessment

Spectroscopic Techniques for Characterization

Spectroscopy is indispensable for elucidating the molecular structure of tert-butyl 2-aminopentanoate. By interacting with electromagnetic radiation, the molecule provides a unique spectral fingerprint, revealing the connectivity of atoms and the types of chemical bonds present.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. It identifies the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

For this compound, the ¹H NMR spectrum provides key information. The protons of the tert-butyl group typically appear as a sharp singlet peak around 1.4 ppm due to their chemical equivalence and lack of adjacent protons to couple with. The protons on the main pentanoate chain exhibit more complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons. The alpha-proton (α-H), attached to the same carbon as the amino and ester groups, would appear as a triplet or doublet of doublets. The terminal methyl group of the propyl side chain would present as a triplet.

The ¹³C NMR spectrum complements the proton data by showing distinct signals for each unique carbon atom. The carbonyl carbon of the ester group is typically found in the downfield region (around 173 ppm). The quaternary carbon and the methyl carbons of the tert-butyl group have characteristic shifts, as do the individual carbons of the pentanoate chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents predicted chemical shift (δ) values based on standard NMR principles. Actual experimental values may vary slightly depending on the solvent and other conditions.

Atom ¹H NMR (ppm) ¹³C NMR (ppm)
Carbonyl Carbon (C=O) - ~173.1
Quaternary Carbon (t-Bu) - ~82.3
Alpha Carbon (α-C) ~3.5-3.7 (m) ~55-57
Methylene Carbon (β-C) ~1.5-1.7 (m) ~34-36
Methylene Carbon (γ-C) ~1.3-1.5 (m) ~19-21
Methyl Carbon (δ-C) ~0.9 (t) ~13.7
tert-Butyl Protons ~1.4 (s, 9H) -
Amino Protons (-NH₂) Variable (br s) -

s = singlet, t = triplet, m = multiplet, br s = broad singlet

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural insights from its fragmentation patterns. In a typical mass spectrum, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured. The exact mass of this compound is approximately 173.14 g/mol .

A key fragmentation pathway for this compound involves the loss of the tert-butyl group, which is a stable carbocation. This results in a prominent peak at [M-57]+, corresponding to the loss of C₄H₉. Other fragmentations can occur along the pentanoate chain, providing further confirmation of the structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method used to identify the functional groups present in a molecule. rsc.org The IR spectrum of this compound will display characteristic absorption bands corresponding to its key functional groups.

A strong, sharp absorption peak between 1730-1750 cm⁻¹ is indicative of the C=O (carbonyl) stretch of the ester group. rsc.org The N-H stretching vibrations of the primary amine group typically appear as two distinct bands in the region of 3300-3400 cm⁻¹. rsc.org Additionally, C-H stretching vibrations from the alkyl portions of the molecule will be observed just below 3000 cm⁻¹. The presence of the tert-butyl group may also be identified by characteristic C-H bending vibrations.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
Primary Amine (N-H) Stretch 3300-3400 (two bands)
Alkyl (C-H) Stretch 2850-2980
Ester (C=O) Stretch 1730-1750
Amine (N-H) Bend 1590-1650

Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for assessing the purity of this compound and for quantifying its concentration in a mixture. These techniques separate the target compound from impurities, starting materials, or by-products.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of non-volatile compounds like this compound. google.com The compound is dissolved in a suitable solvent and injected into the HPLC system, where it passes through a column packed with a stationary phase. A mobile phase is pumped through the column, and separation occurs based on the differential partitioning of the compound and any impurities between the two phases.

For this compound, a reversed-phase HPLC method using a C18 column is common. A mobile phase consisting of a mixture of an aqueous buffer (like ammonium (B1175870) formate (B1220265) or phosphate) and an organic solvent (such as acetonitrile (B52724) or methanol) is typically employed. Detection is often achieved using a UV detector, as the ester functional group has some UV absorbance, or more universally with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS). The purity is calculated by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. google.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While HPLC is generally preferred for amino acid esters, Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly after derivatization to increase volatility and thermal stability. sigmaaldrich.com The polar nature of the primary amine group makes the underivatized compound less suitable for direct GC analysis. sigmaaldrich.com

A common derivatization strategy involves reacting the amino acid ester with a silylating agent, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). sigmaaldrich.comnih.govnih.gov This reagent converts the active hydrogen on the amino group into a nonpolar tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comnorthwestern.eduspringernature.com The resulting TBDMS derivative of this compound is significantly more volatile and produces sharp, well-defined peaks in the gas chromatogram. nih.govnih.gov The mass spectrometer then provides definitive identification based on the mass of the derivatized molecule and its specific fragmentation pattern, allowing for both high sensitivity and specificity in the analysis. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) Methodologies

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC). These enhancements are primarily due to the use of columns packed with smaller sub-2 µm particles, which can withstand much higher operating pressures. For the analysis of amino acid derivatives like this compound, UPLC provides a powerful tool for purity assessment and quantification.

The methodology is particularly advantageous for analyzing free amino acids in various matrices lcms.cz. While specific validated methods for this compound are not extensively published, a typical UPLC method would be adapted from general amino acid analysis protocols. Such a method would involve a reversed-phase column and gradient elution with a mobile phase consisting of an aqueous component (e.g., acetate (B1210297) or formate buffer) and an organic modifier (e.g., acetonitrile or methanol). Detection is commonly achieved using UV-Vis, evaporative light scattering (ELSD), or mass spectrometry (MS), with the latter providing definitive identification based on the mass-to-charge ratio of the analyte. The high efficiency of UPLC allows for rapid separation of the main compound from any impurities, such as starting materials or by-products from the esterification process.

Table 1: Representative UPLC Method Parameters for Amino Acid Derivative Analysis

ParameterTypical Conditions
Column Reversed-Phase C18 or C8 (e.g., ACQUITY UPLC BEH C18), < 2 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 - 0.8 mL/min
Column Temp. 35 - 50 °C
Detection UV at 210-220 nm or Mass Spectrometry (ESI+)
Injection Vol. 1 - 5 µL
Run Time < 10 minutes

Chiral Analytical Methods for Enantiomeric Purity

For chiral molecules like this compound, determining the enantiomeric purity is as critical as determining its chemical purity. Enantiomers, being non-superimposable mirror images, often exhibit different biological activities. heraldopenaccess.usnih.gov Consequently, regulatory bodies require strict control over the enantiomeric composition of chiral pharmaceutical compounds. nih.gov High-performance liquid chromatography utilizing chiral stationary phases (CSPs) is recognized as one of the most effective techniques for separating enantiomers and determining enantiomeric excess (ee). nih.govyakhak.org

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral HPLC is the gold standard for accurately quantifying the enantiomeric composition of a chiral substance. uma.es The separation is achieved through differential interactions between the enantiomers and a chiral stationary phase (CSP). The choice of the CSP is the most critical factor for achieving successful enantiomeric resolution. yakhak.org

For amino acid derivatives, two main classes of CSPs have proven effective: polysaccharide-based and macrocyclic glycopeptide-based phases.

Polysaccharide-Based CSPs : Columns with chiral selectors based on amylose (B160209) or cellulose (B213188) derivatives, such as amylose tris(3,5-dimethylphenylcarbamate), are widely used for the resolution of α-amino acid esters. yakhak.orgresearchgate.net These CSPs often employ a normal-phase mobile system, typically a mixture of an alkane (like hexane) and an alcohol (like 2-propanol). yakhak.org

Macrocyclic Glycopeptide-Based CSPs : Chiral selectors like teicoplanin are particularly effective for separating the enantiomers of underivatized amino acids and their polar derivatives. sigmaaldrich.com These columns, such as the Astec CHIROBIOTIC T, are compatible with a range of mobile phases, including polar organic, reversed-phase, and normal-phase conditions, making them highly versatile. sigmaaldrich.com It has been observed that on teicoplanin-based CSPs, the D-enantiomer is generally more strongly retained than the L-enantiomer. sigmaaldrich.com

The determination of enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers in the chromatogram.

Table 2: Exemplary Chiral HPLC Method Conditions for Amino Acid Ester Resolution

ParameterPolysaccharide-Based CSPMacrocyclic Glycopeptide CSP
Chiral Stationary Phase Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)) yakhak.orgresearchgate.netAstec CHIROBIOTIC T (Teicoplanin) sigmaaldrich.com
Mobile Phase Hexane (B92381) / 2-Propanol mixtures yakhak.orgMethanol (B129727) / Water or Acetonitrile / Water with acid/base modifiers sigmaaldrich.com
Flow Rate 0.8 - 1.2 mL/min0.5 - 1.0 mL/min
Column Temperature Ambient or controlled (e.g., 25 °C)Controlled (e.g., 15-25 °C) researchgate.net
Detection UV at 210-254 nm yakhak.orguma.esUV at 200-220 nm researchgate.net

Optical Rotation Measurements

Optical rotation is a physical property of chiral substances that causes the rotation of the plane of polarized light. khanacademy.org Enantiomers rotate light by equal magnitudes but in opposite directions. khanacademy.org This technique provides a bulk measurement of the enantiomeric composition and can be used to determine optical purity, which is often expressed as enantiomeric excess. heraldopenaccess.us

The specific rotation [α] is a standardized measure, calculated from the observed rotation (α), the concentration of the solution (c), and the path length of the polarimeter tube (l).

Specific Rotation Formula: [[\alpha]_\lambda^T = \frac{\alpha}{l \times c}]

Where:

T is the temperature (e.g., 25 °C).

λ is the wavelength of light (typically the sodium D-line, 589 nm).

α is the observed rotation in degrees.

l is the path length in decimeters (dm).

c is the concentration in g/mL.

A sample containing a single enantiomer will exhibit the maximum specific rotation for that compound, while a racemic mixture (a 50:50 mixture of both enantiomers) will have an observed rotation of zero and is optically inactive. khanacademy.org By comparing the specific rotation of a sample to the known value for the pure enantiomer, the enantiomeric excess (% ee) can be calculated:

Enantiomeric Excess Formula: [% \text{ee} = \left( \frac{[\alpha]{\text{sample}}}{[\alpha]{\text{pure enantiomer}}} \right) \times 100%]

For instance, a literature value for a similar compound, an L-norvaline derivative, is reported as [α]D²⁵ = +15°. This value serves as a reference against which the purity of synthesized batches can be compared.

Table 3: Relationship Between Enantiomeric Composition and Optical Rotation

% R-Enantiomer% S-EnantiomerEnantiomeric Excess (% ee)Observed Rotation (α)
100%0%100% RMaximum positive or negative value
75%25%50% R50% of maximum value
50%50%0% (Racemic)
25%75%50% S50% of maximum value (opposite sign)
0%100%100% SMaximum value (opposite sign to R)

Theoretical and Computational Studies Pertaining to Tert Butyl 2 Aminopentanoate

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of Tert-butyl 2-aminopentanoate is crucial for its chemical behavior. Conformational analysis aims to identify the stable arrangements of its atoms in space, known as conformers, and the energy barriers between them.

Conformational Analysis: Computational methods such as molecular mechanics (MM) and quantum mechanics (QM) are employed to explore the potential energy surface of the molecule. For a flexible molecule like this compound, with rotatable bonds in its pentyl side chain and around the ester group, a multitude of conformers can exist. Studies on similar amino acid derivatives often reveal that intramolecular interactions, such as hydrogen bonding between the amino group and the ester carbonyl, play a significant role in stabilizing certain conformations. ijcrt.org The bulky tert-butyl group also imposes steric constraints that influence the preferred spatial arrangement of the molecule.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the molecule's behavior over time, considering its interactions with a solvent and other molecules. nih.govacs.orgrsc.org By simulating the motion of atoms and molecules, MD can reveal how this compound behaves in a solution, for instance, by analyzing its solvation structure and dynamic conformational changes. rsc.org These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. nih.govresearchgate.net The choice of force field is critical for obtaining accurate results and is often validated against experimental data or higher-level quantum mechanical calculations. nih.gov For amino acid esters, specific parameterization might be necessary to accurately model the ester group's interactions. researchgate.net

A representative table of dihedral angles that would be of interest in the conformational analysis of this compound is shown below. The actual values would be determined through computational scans.

Dihedral AngleDescriptionExpected Influence on Conformation
Cα-Cβ-Cγ-CδRotation of the pentyl side chainDetermines the overall shape and steric hindrance of the side chain.
N-Cα-C=ORotation around the Cα-C bondInfluences the relative orientation of the amino and ester groups.
Cα-C-O-C(CH₃)₃Rotation around the ester C-O bondAffects the accessibility of the carbonyl oxygen for interactions.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic properties and intrinsic reactivity of molecules. nih.gov

Electronic Structure: Calculations can determine various electronic properties of this compound, such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity and stability.

Reactivity Descriptors: From the electronic structure, various reactivity descriptors can be calculated. These include:

Fukui Functions: Indicate the most likely sites for nucleophilic and electrophilic attack.

Atomic Charges: Provide insight into the distribution of charge within the molecule, highlighting polar regions.

Bond Orders: Can reveal the strength of chemical bonds. libretexts.org

The following table illustrates the kind of data that would be generated from quantum chemical calculations for this compound. The values are hypothetical and for illustrative purposes only.

PropertyHypothetical ValueSignificance
HOMO Energy-6.5 eVRelates to ionization potential and electron-donating ability.
LUMO Energy1.2 eVRelates to electron affinity and electron-accepting ability.
HOMO-LUMO Gap7.7 eVIndicator of chemical stability and reactivity.
Dipole Moment2.1 DMeasures the overall polarity of the molecule.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be used to study the mechanisms of chemical reactions involving this compound. This involves mapping the potential energy surface of the reaction, identifying transition states, and calculating activation energies. For instance, the hydrolysis of the tert-butyl ester group is a common reaction for this class of compounds. researchgate.net Computational studies can elucidate the step-by-step mechanism of this reaction under acidic or basic conditions, providing insights into the role of catalysts and solvent molecules. libretexts.orgrsc.orgmdpi.comyoutube.com

Similarly, reactions involving the amino group, such as acylation or alkylation, can be modeled. libretexts.org These studies can help in optimizing reaction conditions and predicting the formation of byproducts. DFT calculations are a common tool for investigating reaction mechanisms, providing detailed information about the geometry and energy of reactants, intermediates, transition states, and products. nih.govrsc.org

Predictive Modeling for Synthetic Accessibility and Property Estimation

In recent years, machine learning and other predictive modeling techniques have become valuable tools in chemistry. nih.govmonash.eduacs.org

Synthetic Accessibility: For a novel or less-common compound like this compound, predictive models can estimate its synthetic accessibility. These models are trained on large databases of known reactions and molecules and can provide a score that reflects the likely difficulty of synthesizing the target molecule. nih.gov This can be useful in the early stages of research and development to prioritize synthetic targets.

Property Estimation: Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict various physicochemical properties (e.g., solubility, boiling point, logP) and biological activities of this compound based on its molecular structure. nih.gov These models use molecular descriptors, which are numerical representations of the molecule's structure, to build a mathematical relationship with the property of interest. Such predictions can guide experimental work and accelerate the discovery process.

Q & A

Basic: What are the recommended synthetic routes for tert-butyl 2-aminopentanoate, and what parameters critically influence yield optimization?

Answer:
this compound is typically synthesized via carbamate or esterification reactions. A common approach involves protecting the amino group of 2-aminopentanoic acid with a tert-butyloxycarbonyl (Boc) group under alkaline conditions. Key parameters include:

  • Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions like racemization .
  • Catalyst selection : Use of coupling agents (e.g., DCC or HOBt) to activate carboxylic acids for ester formation.
  • Solvent choice : Anhydrous solvents (e.g., DMF or THF) prevent hydrolysis of intermediates .
    Validation via TLC or HPLC is critical to monitor reaction progress.

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks should researchers expect?

Answer:

  • NMR :
    • ¹H NMR : A singlet at ~1.4 ppm (9H, tert-butyl group), δ 4.0–4.2 ppm (ester -CH₂-), and δ 3.3–3.5 ppm (amine proton, if not protected) .
    • ¹³C NMR : Peaks at ~28 ppm (tert-butyl CH₃) and ~80 ppm (quaternary C of tert-butyl).
  • IR : Strong ester C=O stretch at ~1730 cm⁻¹ and N-H stretch (if deprotected) near 3300 cm⁻¹.
  • Mass Spectrometry : Molecular ion peak at m/z 209.71 (for the hydrochloride salt) .

Advanced: How does the stereochemistry of this compound affect its utility in peptide synthesis, and how can enantiomeric purity be validated?

Answer:
The (2S)-configuration (L-enantiomer) is critical for compatibility with natural amino acids in peptide coupling. Enantiomeric purity can be resolved using:

  • Chiral HPLC : Employ columns like Chirobiotic T™ with polar organic mobile phases.
  • Low-Temperature NMR : Dynamic NMR at −40°C can distinguish diastereomers if derivatized with a chiral auxiliary .
  • Optical Rotation : Compare specific rotation values against literature (e.g., [α]D²⁵ = +15° for L-norvaline derivatives) .

Advanced: What factors contribute to discrepancies in reported physicochemical properties (e.g., melting point) of this compound, and how can researchers address them?

Answer:
Discrepancies arise from:

  • Purity : Impurities (e.g., residual solvents) lower observed melting points. Use recrystallization (e.g., ethyl acetate/hexane) and DSC for validation .
  • Polymorphism : Different crystalline forms may exist. X-ray diffraction can identify dominant polymorphs.
  • Hygroscopicity : Moisture absorption alters solubility. Store samples in desiccators at 0°C .

Basic: What storage conditions ensure the stability of this compound, and what degradation pathways should be monitored?

Answer:

  • Storage : Tightly sealed containers at 0°C under inert gas (N₂/Ar) to prevent hydrolysis .
  • Degradation : Hydrolysis of the ester group yields 2-aminopentanoic acid. Monitor via:
    • TLC : Spot disappearance of the parent compound.
    • HPLC : New peaks at shorter retention times.

Advanced: How do computational methods (e.g., DFT) predict the solution-phase conformation of this compound, and how do these compare with experimental observations?

Answer:
DFT calculations using explicit solvent models (e.g., water or methanol) predict equatorial tert-butyl positioning due to steric hindrance. However, crystallographic studies often show axial conformations stabilized by lattice packing. NMR experiments in solution (e.g., NOESY) can validate computational predictions by detecting through-space interactions .

Basic: What safety protocols are essential when handling this compound, and what first-aid measures apply for accidental exposure?

Answer:

  • PPE : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation.
  • First Aid :
    • Skin Contact : Wash with soap/water; remove contaminated clothing .
    • Eye Exposure : Rinse with water for 15 minutes .
      While not classified as hazardous, prolonged exposure should be avoided .

Advanced: What methodological strategies resolve contradictions in catalytic conditions for acylation reactions involving this compound derivatives?

Answer:

  • Reproducibility : Standardize reaction parameters (e.g., moisture-free conditions, inert atmosphere).
  • Catalyst Screening : Compare Boc-protection efficiency using HATU vs. EDCI/HOBt .
  • Kinetic Studies : Monitor reaction progress via in-situ IR to identify rate-limiting steps.

Basic: How does solvent polarity influence the solubility and reactivity of this compound in nucleophilic acyl substitution reactions?

Answer:

  • Polar aprotic solvents (e.g., DMF, DMSO): Enhance solubility of ionic intermediates but may promote racemization.
  • Non-polar solvents (e.g., toluene): Favor ester stability but limit reaction rates.
    Optimize by balancing solubility and reaction kinetics using solvent mixtures (e.g., THF/H₂O) .

Advanced: What are the limitations of current toxicological data for this compound, and how can researchers design robust in vitro assays to address these gaps?

Answer:
Existing data lack chronic exposure studies. Design assays using:

  • OECD Guidelines : Follow Test No. 429 (skin sensitization) and 471 (mutagenicity) .
  • Cell Models : Human hepatocyte lines (e.g., HepG2) for metabolic profiling.
  • Analytical Methods : LC-MS/MS to quantify metabolites and degradation products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.